N-Nonadecan-10-ylidenehydroxylamine
Description
N-Nonadecan-10-ylidenehydroxylamine is a hydroxylamine derivative characterized by a 19-carbon aliphatic chain with a hydroxylamine group (-NH-OH) forming a Schiff base (imine) at the 10th position. This compound is structurally distinct due to its conjugated imine-hydroxylamine moiety, which confers unique chemical reactivity compared to other long-chain amines or alcohols.
Properties
IUPAC Name |
N-nonadecan-10-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-3-5-7-9-11-13-15-17-19(20-21)18-16-14-12-10-8-6-4-2/h21H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPKMHGCXDXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=NO)CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623342 | |
| Record name | N-Nonadecan-10-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86325-38-4 | |
| Record name | N-Nonadecan-10-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonadecan-10-ylidenehydroxylamine typically involves the reaction of nonadecan-10-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:
Reaction with Hydroxylamine Hydrochloride: Nonadecan-10-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification.
Reaction with Free Hydroxylamine: Nonadecan-10-one is reacted with free hydroxylamine in an alcoholic solvent under acidic conditions. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Nonadecan-10-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
N-Nonadecan-10-ylidenehydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-Nonadecan-10-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and metal ions. The hydroxylamine group can form stable complexes with metal ions, which may inhibit or modulate the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Functional Group Analysis
Key Observations :
- The imine bond in this compound renders it more reactive toward hydrolysis and redox reactions compared to the stable amine group in NDA .
- Nonadecanol, with its terminal hydroxyl group, exhibits reactivity typical of long-chain alcohols, such as esterification .
Physical Properties and Stability
Notes:
- This compound’s stability is likely compromised by its imine bond, which is prone to hydrolysis under acidic or aqueous conditions. This contrasts with NDA’s robustness in synthetic applications .
- Nonadecanol’s stability and inertness make it suitable for industrial formulations, such as surfactants or lubricants .
Toxicity and Environmental Impact
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